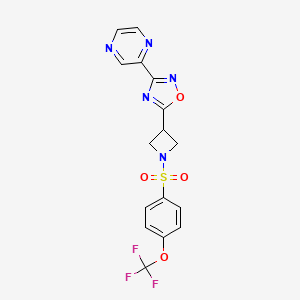

3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a novel derivative that falls within the chemical class of heterocyclic compounds, specifically incorporating the 1,3,4-oxadiazole and pyrazole moieties. These structural motifs are known for their potential in various pharmacological applications, as evidenced by the research on related compounds. For instance, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions . Additionally, azetidinone derivatives of pyrazolone have shown promising antibacterial activities . The synthesis of new bioactive compounds bearing 1,3,4-oxadiazole moieties has also been reported, with good to excellent antimicrobial results . Furthermore, novel 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives have been synthesized and demonstrated appreciable activity against pathogenic bacteria and fungi .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic precursors to more complex structures. For example, azetidinone derivatives are prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, ammonia, chloroacetic acid, and POCl3 in the presence of triethylamine . Similarly, the synthesis of new derivatives of 1,3,4-oxadiazole involves cyclization reactions of carbohydrazides with various benzoic acids in POCl3 . These methods highlight the complexity and specificity required in the synthesis of such compounds, which is likely to be similar for the compound .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of 1,3,4-oxadiazole and pyrazole rings, which are common structural features in compounds with significant biological activities. The presence of a trifluoromethoxy phenyl group suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets .

Chemical Reactions Analysis

Compounds with 1,3,4-oxadiazole and pyrazole moieties are known to undergo various chemical reactions, which can be utilized to modify their biological activity. For instance, the introduction of different substituents can lead to the formation of thioether or sulfone groups, which have been shown to influence the antibacterial and antifungal properties of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, melting points, and stability, which are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds . The presence of a trifluoromethoxy group could also affect the compound's volatility and electronic properties, potentially influencing its reactivity and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Research has demonstrated the effectiveness of oxadiazole derivatives in combating microbial infections. A novel series of benzene sulfonamide pyrazole oxadiazole derivatives synthesized showed promising antimicrobial and antitubercular activities. These compounds were evaluated against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some showing good antibacterial activity compared to standard antibiotics like Ampicillin. Furthermore, certain derivatives exhibited potent antitubercular activities against M. tuberculosis H37Rv, underlining their potential as new therapeutic agents in treating tuberculosis (Shingare et al., 2022).

Chemical Reactivity and Molecular Docking Studies

Oxadiazole derivatives have also been studied for their chemical reactivity and interaction with biological targets through molecular docking studies. These studies help predict the binding efficiency and mechanism of action of these compounds against specific proteins or enzymes. For instance, the anti-tubercular activity of condensed oxadiazole and pyrazine derivatives was investigated through computational analysis and molecular docking, indicating that these compounds could form stable complexes with target proteins, suggesting their potential as anti-cancer drugs (El-Azab et al., 2018).

Antioxidant Properties

The antioxidant activity of heterocyclic compounds, including those with oxadiazole rings, has been explored through various studies. These compounds exhibit significant antioxidant properties, which are critical in combating oxidative stress-related diseases. For example, novel 1H-3-indolyl derivatives incorporating pyridin/pyran/pyrimidin/pyrazol heterocycles were designed and evaluated for their antioxidant activity. Some of these derivatives showed higher antioxidant activity than ascorbic acid, highlighting their potential as effective antioxidants (Aziz et al., 2021).

Eigenschaften

IUPAC Name |

3-pyrazin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-1-3-12(4-2-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-7-20-5-6-21-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUILIRDTGINHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)